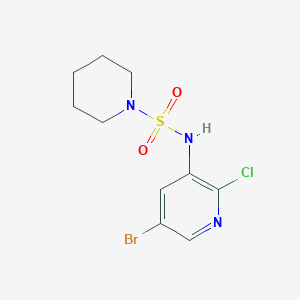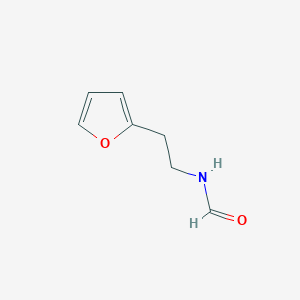![molecular formula C9H14O3 B8629752 4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
4-[(acetyloxy)methyl]Cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(Acetyloxy)methyl]Cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an acetyloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone typically involves the acetylation of 4-hydroxymethylcyclohexanone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 4-[(Acetyloxy)methyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
科学的研究の応用
4-[(Acetyloxy)methyl]Cyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-[(Acetyloxy)methyl]Cyclohexanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and alter metabolic pathways.
類似化合物との比較
Cyclohexanone: A simpler analog without the acetyloxy group.
4-Hydroxymethylcyclohexanone: The precursor in the synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone.
4-Methylcyclohexanone: A structurally related compound with a methyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical modifications, making the compound versatile in synthetic and industrial processes.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
(4-oxocyclohexyl)methyl acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-6-8-2-4-9(11)5-3-8/h8H,2-6H2,1H3 |
InChIキー |
CWENPVJPLKTIGU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1CCC(=O)CC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)


![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)


![Acetamide,n-[(7-methyl-1h-indol-3-yl)methyl]-](/img/structure/B8629760.png)
